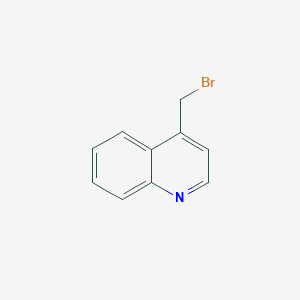

4-(Bromomethyl)quinoline

Description

Significance of 4-(Bromomethyl)quinoline within the Quinoline (B57606) Compound Class

The quinoline scaffold is a fundamental motif in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimalarial, and antibacterial properties. nih.govorientjchem.org Within this important class, this compound distinguishes itself as a crucial building block. The presence of the bromomethyl group provides a reactive site for nucleophilic substitution reactions, enabling the facile introduction of various functional groups onto the quinoline core. smolecule.com This reactivity is instrumental in the synthesis of more complex heterocyclic compounds and has established this compound as a key intermediate in the preparation of numerous biologically active molecules. smolecule.comgoogle.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol |

| Appearance | Solid |

| CAS Number | 5632-16-6 |

This data is compiled from multiple sources. bldpharm.comnih.gov

Historical Context of Quinoline Derivatives in Chemical Science

The history of quinoline dates back to 1834, when it was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge. nih.govjetir.orgwikipedia.org A significant milestone in the application of quinoline derivatives in medicine occurred in the 1920s with the synthesis of pamaquine, the first synthetic antimalarial agent, which is an 8-aminoquinoline (B160924) derivative. jetir.org Historically, naturally occurring quinoline alkaloids, such as quinine, were pivotal in treating malaria. wisdomlib.org Over the decades, the versatile quinoline scaffold has been utilized to develop a wide range of synthetic compounds with diverse applications, including drugs like chloroquine (B1663885) and primaquine (B1584692), as well as dyes and corrosion inhibitors. nih.govwikipedia.org

Current Research Landscape and Emerging Trends Pertaining to this compound

In the contemporary research environment, this compound continues to be a valuable synthetic intermediate. A prominent application is its use in the synthesis of Rebamipide, an important medicine for treating gastroenteric ulcers. google.comchemicalbook.comgoogle.com The compound's utility extends to the development of novel therapeutic agents. Research has demonstrated its role as a precursor for compounds with potential anticancer and antimicrobial activities. nih.govarabjchem.org

Recent studies highlight emerging trends in the application of this compound. For instance, 4-(bromomethyl)quinolin-2(1H)-one, a related derivative, serves as a starting material for the synthesis of novel 4-(aminomethyl)quinolin-2(1H)-one derivatives, which have been evaluated as potential anti-cancer agents against lung cancer cell lines. derpharmachemica.com Other research focuses on the bromination of quinolin-4(1H)-ones to develop new antibacterial agents. nuph.edu.uachdu.edu.ua Furthermore, the unique properties of the quinoline nucleus make its derivatives, including those synthesized from this compound, candidates for the development of fluorescent probes and potent kinase inhibitors for targeted cancer therapy. mdpi.com The ability to modify the quinoline structure allows for the creation of structurally diverse derivatives, which aids in the development of new drugs. arabjchem.org

Structure

3D Structure

Propriétés

IUPAC Name |

4-(bromomethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQXVPCIRZUOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472348 | |

| Record name | 4-(bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5632-16-6 | |

| Record name | 4-(Bromomethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5632-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4-(Bromomethyl)quinoline

The synthesis of this compound and its derivatives can be achieved through several established chemical routes. These methods primarily involve the direct bromination of quinoline (B57606) precursors or multi-step synthetic strategies that build the quinoline ring system with the desired functionality.

Bromination Reactions of Quinoline Precursors

A common and direct approach to synthesizing this compound is through the bromination of 4-methylquinoline (B147181), also known as lepidine. This transformation can be accomplished using various brominating agents and techniques, each with its own set of conditions and selectivity.

Radical bromination using N-Bromosuccinimide (NBS) is a widely employed method for the synthesis of this compound from 4-methylquinoline. prepchem.com This reaction typically proceeds via a free radical chain mechanism, where a radical initiator, such as azobisisobutyronitrile (AIBN) or light, is used to generate a bromine radical. libretexts.org The bromine radical then abstracts a hydrogen atom from the methyl group at the 4-position of the quinoline ring, which is an allylic position, to form a resonance-stabilized allylic radical. libretexts.org This radical then reacts with a molecule of NBS to yield the desired this compound and a succinimidyl radical, which continues the chain reaction.

A typical procedure involves reacting 4-methylquinoline with NBS in a suitable solvent like carbon tetrachloride, often under reflux conditions. prepchem.com For instance, adding 0.1 mole of 4-methylquinoline to a suspension of 0.08 mole of N-bromosuccinimide in carbon tetrachloride at 60°C, followed by refluxing for 30 minutes, yields this compound. prepchem.com The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions. libretexts.org

| Reagents | Conditions | Product | Yield | Reference |

| 4-methylquinoline, N-Bromosuccinimide | Carbon tetrachloride, 60°C, reflux 30 min | This compound | Not specified | prepchem.com |

| 4-methylquinoline, NBS, AIBN | Reflux | This compound | Not specified |

It is important to note that this compound is reported to be unstable and should be used as soon as possible after its preparation. prepchem.com

Molecular bromine (Br₂) can also be used for the bromination of quinoline derivatives. nuph.edu.ua However, controlling the regioselectivity of the reaction can be challenging. The reaction of 4-methylquinoline with molecular bromine can potentially lead to bromination at various positions on the quinoline ring, in addition to the desired benzylic bromination. The reaction conditions, such as the solvent and temperature, play a crucial role in directing the outcome of the bromination. nuph.edu.ua For instance, the bromination of 2-methylquinolin-4(1H)-ones with molecular bromine in glacial acetic acid has been studied, demonstrating that the reaction's direction is dependent on the substituents present on the quinoline ring. nuph.edu.ua

The presence of substituents on the quinoline ring significantly influences the selectivity and yield of bromination reactions. The electronic nature and position of these substituents can direct the incoming bromine atom to a specific position.

Studies on the bromination of 3-substituted 2-methylquinolin-4(1H)-ones have shown that the nature of the substituent at the C(3) position dictates whether bromination occurs at the C(2)-methyl group or at the C(3) and C(6) positions of the heterocycle. nuph.edu.ua In another example, the bromination of 8-substituted quinolines was investigated, revealing that 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) yield a mixture of mono- and di-bromo derivatives, whereas 8-methoxyquinoline (B1362559) provides the 5-bromo derivative as the sole product. acgpubs.org

Computational studies using conceptual Density Functional Theory (DFT) have been employed to understand the regioselective preference of bromination in quinoline foldamers. nih.gov These studies have shown that electron-withdrawing groups at the N-terminus can lead to selective halogenation at a specific monomer, while weakly electron-donating groups result in a loss of selectivity. nih.gov The folding of the quinoline oligoamides also plays a crucial role in dictating the regioselectivity. nih.gov Furthermore, swapping a bromine substituent for a nitro, cyano, or chloro group on a quinoline chromophore has been shown to significantly alter its photochemical and photophysical properties. acs.org

Preparation from Acetyl Bromide Acetanilide (B955) Intermediates

An alternative synthetic route to a derivative of this compound, specifically 4-bromomethyl-1,2-dihydroquinoline-2-one, involves a two-step process starting from acetoacetanilide (B1666496). google.comsmolecule.comgoogle.com In the first step, acetoacetanilide is brominated to form an acetyl bromide acetanilide intermediate. google.comsmolecule.com This bromination is typically carried out in a solvent like chloroform, with careful temperature control to minimize side reactions. google.com

The resulting intermediate is then subjected to a cyclization reaction in the presence of concentrated sulfuric acid (vitriol oil) to yield 4-bromomethyl-1,2-dihydroquinoline-2-one. google.comsmolecule.comgoogle.com This method has been optimized for large-scale production, with a focus on controlling reaction temperatures and reagent ratios to achieve high purity and yield.

| Starting Material | Intermediate | Final Product | Key Reagents | Yield | Reference |

| Acetoacetanilide | Acetyl bromide acetanilide | 4-Bromomethyl-1,2-dihydroquinoline-2-one | Bromine, Chloroform, Sulfuric acid | 70-76% (overall) |

Multi-Step Synthesis Strategies for Complex Derivatives

More complex derivatives of this compound are often prepared through multi-step synthetic strategies. These routes allow for the introduction of various functional groups and the construction of intricate molecular architectures.

One such strategy involves the Pfitzinger reaction, where isatin (B1672199) is reacted with a ketone to form a quinoline-4-carboxylic acid, which can then be further functionalized. acs.org For example, a four-step synthesis of a quinoline-4-carboxamide derivative was developed, starting from commercially available materials and avoiding the use of palladium catalysis. acs.org

Another approach begins with pre-functionalized anilines to control the substitution pattern of the final quinoline product. For instance, the synthesis of 7-(bromomethyl)quinoline (B1315735) can be achieved through multi-step pathways starting from 3,5-dibromoaniline (B181674) precursors. smolecule.com This method offers advantages in terms of regioselectivity.

Furthermore, this compound can serve as a building block for the synthesis of more complex molecules. For example, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate has been used as a substrate in a one-pot, successive Arbuzov/Horner–Wadsworth–Emmons reaction to synthesize a series of 2,4-bis((E)-styryl)quinoline-3-carboxylates. rsc.org

Challenges and Optimization in this compound Synthesis

The synthesis of this compound is not without its difficulties. Key challenges include the formation of undesirable byproducts, achieving high reaction yields and purity, and controlling the specific position of bromination. Researchers have developed various strategies to overcome these obstacles.

A significant challenge in the synthesis of quinoline derivatives, including those related to this compound, is the formation of byproducts such as di-brominated compounds. google.com For instance, in the synthesis of 4-bromomethyl quinoline-2(H)-one, a common precursor, the bromination reaction can lead to the generation of a dibromide impurity that is difficult to remove through standard purification methods. google.com This impurity can then be carried over to subsequent reaction steps, affecting the quality of the final product. google.com

To address this, an optimized process involving a two-step addition of bromine has been developed, which significantly reduces the formation of the dibromide impurity to between 1-3%. Another critical factor is ensuring the initial reaction goes to completion, as unreacted starting materials can inhibit subsequent radical-induced bromination steps. sci-hub.box

Post-reaction purification is also crucial. Strategies include:

Pulping with Alcohol: The crude product can be stirred or "pulped" in an alcohol like ethanol (B145695) or isopropanol. This process helps to dissolve and remove impurities, followed by centrifugation to isolate the purer solid product. google.com

pH Adjustment: During the work-up, careful adjustment of the pH to a neutral range (6-7) using an alkaline solution helps in precipitating the desired product while keeping some impurities dissolved in the aqueous layer. google.com

Basic Extraction: In syntheses involving other reagents, impurities such as those resulting from nitro group reduction can be effectively removed through a basic extraction, for example, with sodium hydroxide. binghamton.edu

Achieving high yields and purity is paramount for the industrial viability of any synthetic process. For quinoline derivatives, this often involves precise control over reaction conditions and the use of modern chemical technologies.

One patented method for producing 4-bromomethylquinolin-2-one with high yield and purity involves using phosphorus pentoxide as a cyclizing agent in a flow reactor. chemicalbook.com This continuous process technology offers superior control over reaction parameters compared to traditional batch methods. smolecule.com Key improvements include:

Temperature Control: Precise temperature management is critical, especially during bromination, to minimize side reactions. Maintaining the temperature below 30°C during bromine addition is a common strategy. chemicalbook.comsmolecule.com In the subsequent cyclization step, controlling the temperature between 10-20°C is also vital. google.com

Flow Chemistry: Flow reactors provide better heat transfer and mixing, leading to higher product purity and yield. A large-scale synthesis using a flow reactor achieved a yield of 95.08% and a purity of 99.67% (as measured by HPLC). chemicalbook.com

Table 1: Industrial Synthesis Parameters for 4-Bromomethylquinoline-2(H)-one

| Step | Conditions & Reagents | Temperature (°C) | Yield (%) | Purity (%) |

| Bromination | Acetoacetanilide, Bromine (1:1–1.3:1 molar ratio), Organic Solvent | 20–30 (during addition) | 76–82 | 95–98 |

| Cyclization | Acetyl bromide intermediate, Concentrated Sulfuric Acid (6:1–20:1 mass ratio) | 0–20 (during addition), 5–20 (during reaction) | 90–93 (single step) | ≥99 |

| Overall | Combined two-step process | - | 70–76 | ≥99 |

Control of Regioselectivity in Bromination

Regioselectivity, or the control of where a chemical reaction occurs on a molecule, is a central challenge in the synthesis of substituted quinolines. The direct bromination of the quinoline ring is an electrophilic aromatic substitution, and its outcome is highly sensitive to the reaction conditions and the directing effects of existing substituents. researchgate.net

The synthesis of this compound from 4-methylquinoline (lepidine) involves a free-radical bromination of the methyl group, typically using N-bromosuccinimide (NBS) and a radical initiator in a non-polar solvent like carbon tetrachloride. prepchem.com The primary challenge in this specific reaction is to achieve selective bromination on the methyl group without initiating electrophilic substitution on the electron-rich quinoline ring.

For electrophilic bromination on the quinoline ring itself, different strategies are employed:

Directing Groups: The position of substituents on the quinoline ring influences where the bromine atom will be added. For example, an electron-donating methyl group at the 8-position directs bromination to the adjacent 7-position. smolecule.com

Reaction Medium: Performing the bromination in a strong acid medium, such as concentrated sulfuric acid or trifluoromethanesulfonic acid, can enhance the electrophilicity of the brominating agent and control regioselectivity. researchgate.netsmolecule.com

Brominating Agent: The choice of brominating agent is critical. While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) and dibromoisocyanuric acid are often preferred as they can offer higher regioselectivity and milder reaction conditions. researchgate.net

Novel Synthetic Approaches and Innovations

Beyond optimizing traditional methods, chemists are continuously developing novel synthetic routes to access complex quinoline derivatives from precursors like this compound. These innovative approaches often provide greater efficiency and access to new molecular architectures.

A powerful and elegant strategy for forming carbon-carbon double bonds is the combination of the Arbuzov and Horner-Wadsworth-Emmons (HWE) reactions. Researchers have successfully applied this in a one-pot procedure to synthesize novel 2,4-bis((E)-styryl)quinoline derivatives. nih.govnih.gov

The process starts with a di-halogenated quinoline, such as ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate. nih.govresearchgate.net

Arbuzov Reaction: The starting material is first treated with a phosphite (B83602), like triethyl phosphite. The highly reactive bromomethyl and chloromethyl groups undergo a reaction to form a more stable bis-phosphonate intermediate. nih.govsmolecule.com

Horner-Wadsworth-Emmons (HWE) Olefination: Without isolating the intermediate, a base (e.g., potassium tert-butoxide) and various aromatic aldehydes are added to the reaction mixture. The phosphonate (B1237965) intermediate then reacts with the aldehydes to stereoselectively form (E)-alkenes, yielding the final styrylquinoline products. nih.govsmolecule.com

This one-pot methodology is highly attractive as it is simple, avoids the use of expensive catalysts, tolerates a wide range of functional groups on the aldehyde, and provides good yields of the desired products. nih.gov

Table 2: One-Pot Arbuzov/HWE Reaction Summary nih.gov

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Arbuzov Reaction | Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, Triethyl phosphite | Bis-phosphonate intermediate |

| 2 | Horner-Wadsworth-Emmons (HWE) | Aromatic aldehyde, Potassium tert-butoxide | 2,4-bis((E)-styryl)quinoline derivative |

Electrophilic Intramolecular Heterocyclization Reactions

Electrophilic intramolecular heterocyclization is an innovative method for constructing new ring systems fused to a quinoline core. This reaction uses an electrophile, such as bromine, to initiate a cyclization cascade within a single molecule that has both a nucleophilic center and an unsaturated bond (e.g., an alkene). researcher.life

For example, the reaction of 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol with bromine does not result in a simple addition to the double bond. Instead, it triggers an intramolecular cyclization to form 2-bromomethyl-2-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline hydrobromide, a complex fused heterocyclic system. researchgate.net Similarly, N-allyl substituted quinolinones react with bromine to form five-membered oxazole (B20620) rings fused to the quinoline structure. researchgate.net

This method is a powerful tool for building molecular complexity rapidly, as the bromination step serves a dual purpose: acting as an electrophile to activate the alkene and installing a reactive bromomethyl group for potential further transformations. researchgate.netresearchgate.net The regioselectivity of the cyclization allows for the creation of previously unknown polycyclic quinoline derivatives. researcher.life

Green Chemistry Approaches in this compound Synthesis

The traditional synthesis of this compound often relies on the Wohl-Ziegler bromination of 4-methylquinoline (lepidine). This classic method typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator in a chlorinated solvent like carbon tetrachloride (CCl4). wikipedia.orgorganic-chemistry.org Recognizing the environmental and health hazards associated with solvents such as CCl4, which is toxic and ozone-depleting, significant efforts have been directed toward developing greener, more sustainable synthetic routes. wikipedia.org These modern approaches align with the principles of green chemistry by focusing on the use of alternative solvents, solvent-free conditions, and energy-efficient technologies like microwave irradiation.

One of the primary modifications to the classical Wohl-Ziegler reaction involves the replacement of hazardous solvents. Research has identified several less harmful alternatives to carbon tetrachloride. Trifluorotoluene has been proposed as a suitable replacement solvent for benzylic brominations. wikipedia.org Acetonitrile (B52724) has also been used effectively, though care is needed as many common solvents are unsuitable due to their reactivity with NBS. organic-chemistry.org

The application of alternative energy sources, such as microwave irradiation, is a cornerstone of green organic synthesis and has been applied extensively in quinoline chemistry. mdpi.comresearchgate.net Microwave-assisted synthesis often leads to dramatically reduced reaction times, lower energy consumption, and improved yields compared to conventional heating methods. researchgate.netrsc.org While specific literature detailing the microwave-assisted Wohl-Ziegler bromination of 4-methylquinoline is nascent, protocols for the microwave-assisted synthesis of various brominated and functionalized quinoline derivatives have been successfully developed. evitachem.comresearchgate.netasianpubs.org These precedents strongly suggest that applying microwave irradiation to the synthesis of this compound is a viable green approach that can enhance efficiency and reduce the environmental footprint of the reaction. For instance, efficient, facile, and green protocols have been established for the microwave-irradiated condensation of substituted 3-bromomethyl-2-chloro-quinolines, highlighting the compatibility of microwave technology with brominated quinoline intermediates. researchgate.netasianpubs.org

These green methodologies offer significant advantages over traditional methods by minimizing waste, avoiding hazardous substances, and improving energy efficiency, thereby providing cleaner pathways to this important chemical intermediate.

Table 1: Comparison of Synthetic Approaches for this compound

| Method | Reagents | Solvent | Energy Source | Key Advantage(s) | Green Principle(s) |

| Traditional Wohl-Ziegler | 4-methylquinoline, NBS, Radical Initiator | Carbon Tetrachloride (CCl4) | Conventional Heating | Established procedure | None |

| Alternative Solvents | 4-methylquinoline, NBS, Radical Initiator | Trifluorotoluene or Acetonitrile | Conventional Heating | Avoids toxic CCl4 wikipedia.orgorganic-chemistry.org | Use of Safer Solvents |

| Ionic Liquid Medium | 4-methylquinoline, NBS, Radical Initiator | [bmim][PF6] | Conventional Heating | Recyclable solvent, high yields bbhegdecollege.com | Use of Renewable Feedstocks, Use of Safer Solvents |

| Solvent-Free | 4-methylquinoline, NBS, Radical Initiator | None | Conventional Heating | Eliminates solvent waste, simplifies workup bbhegdecollege.comjocpr.com | Waste Prevention |

| Microwave-Assisted | 4-methylquinoline, NBS, Radical Initiator | Green Solvent or Solvent-Free | Microwave Irradiation | Rapid reaction, energy efficient, high yields researchgate.netrsc.org | Energy Efficiency, Waste Prevention |

Reactivity and Transformation Mechanisms of 4 Bromomethyl Quinoline

Nucleophilic Substitution Reactions of the Bromomethyl Group

The most prominent feature of 4-(bromomethyl)quinoline's reactivity is the lability of the bromine atom in the bromomethyl group. This makes it an excellent electrophile for a wide range of nucleophilic substitution reactions.

The reaction of this compound with various amines and their derivatives is a common method for introducing the quinoline-4-methyl moiety into other molecules. This reaction typically proceeds via a standard SN2 mechanism, where the amine nitrogen acts as the nucleophile, displacing the bromide ion.

For instance, this compound can undergo nucleophilic displacement with morpholine, facilitated by a base such as trimethylamine (B31210) in a solvent like dichloromethane (B109758) (DCM), to yield the corresponding morpholinomethylquinoline derivative. ambeed.com This reactivity is not limited to secondary amines; primary amines and other nitrogen-containing nucleophiles can also be employed to generate a diverse array of substituted quinolines. ambeed.comrptu.de The general conditions for these reactions involve stirring the reactants at room temperature or with gentle heating in a suitable solvent.

Table 1: Examples of Nucleophilic Substitution of this compound with Amines

| Amine | Base | Solvent | Product | Reference |

| Morpholine | Trimethylamine | Dichloromethane | 4-(Morpholinomethyl)quinoline | ambeed.com |

| n-Hexylamine | - | - | N-(n-Hexyl)-N-(quinolin-4-ylmethyl)amine | sci-hub.se |

| Various secondary amines | Hunig's base | Dimethylformamide (DMF) | Quinoline (B57606) tertiary amines | sci-hub.se |

In a similar vein to its reaction with amines, the bromomethyl group readily reacts with oxygen-based nucleophiles to form ethers and esters. The Williamson ether synthesis, for example, can be employed by reacting this compound with alkoxides or phenoxides.

A documented example involves the reaction of ethyl 2-(bromomethyl)quinoline-3-carboxylate with various substituted salicylaldehydes in the presence of potassium carbonate in refluxing acetonitrile (B52724). researchgate.net This reaction proceeds via the in situ formation of a phenoxide which then displaces the bromide to form an ether linkage. researchgate.net Although this example uses a substituted derivative, the principle applies directly to this compound. Similarly, reaction with carboxylate salts would lead to the formation of the corresponding esters.

Table 2: Example of Ether Formation from a Bromomethylquinoline Derivative

| Nucleophile | Base | Solvent | Reaction Type | Product Class | Reference |

| Substituted Salicylaldehydes | K₂CO₃ | Acetonitrile | Williamson Ether Synthesis | Aryl Ether | researchgate.net |

The Arbuzov reaction is a well-established method for the formation of phosphonates from alkyl halides. This compound and its derivatives can serve as substrates for this reaction. In a notable synthesis, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate was reacted with triethyl phosphite (B83602) in a one-pot successive Arbuzov/Horner-Wadsworth-Emmons (HWE) reaction. organic-chemistry.orgjuniperpublishers.com

The Arbuzov reaction component of this sequence involves the nucleophilic attack of the phosphite on the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide and the formation of a phosphonium (B103445) intermediate, which then rearranges to the thermodynamically stable phosphonate (B1237965). organic-chemistry.orgjuniperpublishers.com This transformation is highly valuable as it converts the bromomethyl group into a versatile phosphonate ester, which can be used in subsequent olefination reactions like the HWE reaction. mdpi.comlibretexts.org

Table 3: Example of Arbuzov Reaction with a Bromomethylquinoline Derivative

| Reactant | Reagent | Reaction Type | Product | Reference |

| Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate | Triethyl phosphite | Arbuzov Reaction | Ethyl 2-(chloromethyl)-4-((diethoxyphosphoryl)methyl)quinoline-3-carboxylate | organic-chemistry.orgjuniperpublishers.com |

Reactions Involving the Quinoline Core

While the bromomethyl group is the primary site of reactivity, the quinoline ring system itself can undergo various transformations.

The nitrogen atom of the quinoline ring is susceptible to oxidation, leading to the formation of quinoline N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in glacial acetic acid or meta-chloroperoxybenzoic acid (mCPBA). The formation of the N-oxide modifies the electronic properties of the quinoline ring, making it more reactive towards certain nucleophilic and electrophilic substitutions. For instance, quinoline N-oxides can be used as precursors for the synthesis of C-2 and C-8 functionalized quinoline compounds.

Table 4: General Conditions for Quinoline N-oxide Formation

| Oxidizing Agent | Solvent | Product | Reference |

| Hydrogen Peroxide | Glacial Acetic Acid | Quinoline N-oxide | |

| mCPBA | Chloroform | Quinoline N-oxide |

The quinoline core can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, to form new carbon-carbon bonds. These reactions typically require a halide substituent directly on the quinoline ring. While there are no direct reports of Suzuki or other cross-coupling reactions on the core of this compound itself, the reactivity of halo-quinolines is well-documented and provides a strong basis for the potential of such transformations.

For example, the Suzuki-Miyaura coupling of bromoquinolines with various boronic acids is a common strategy for the synthesis of aryl-substituted quinolines. The reactivity of different halogen substituents on the quinoline ring can be exploited for selective cross-coupling. In the case of 2-bromo-4-iodo-quinoline, Sonogashira coupling occurs selectively at the more reactive iodo-position. Similarly, Stille cross-coupling has been performed on 2-chloroquinoline-3-carbaldehyde (B1585622) to introduce a thiophene (B33073) moiety.

These examples suggest that a this compound derivative bearing a halogen on the quinoline core could undergo selective cross-coupling at the core. Alternatively, the bromomethyl group could be introduced after a cross-coupling reaction on a suitable quinoline precursor.

Table 5: Examples of Cross-Coupling Reactions on Halo-Quinoline Cores

| Reaction Type | Quinoline Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | 3-Bromoquinoline (B21735) | Arylboronic acids | Pd(PPh₃)₄ | 3-Arylquinoline | |

| Sonogashira | 2-Bromo-4-iodo-quinoline | Terminal alkynes | Pd(0)/Cu(I) | 4-Alkynyl-2-bromoquinoline | |

| Stille | 2-Chloroquinoline-3-carbaldehyde | Tributyl(thiophen-2-yl)stannane | Pd(dba)₂ | 2-(Thiophen-2-yl)quinoline-3-carbaldehyde |

Cyclization Reactions Leading to Fused Heterocycles

This compound is a versatile precursor in the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The reactive bromomethyl group readily participates in cyclization reactions, forming new rings fused to the quinoline core.

One common strategy involves the reaction of this compound derivatives with nucleophiles to construct fused systems. For instance, 7-carbonylamino- or 7-carbethoxyamino-4-(bromomethyl)coumarins can be synthesized and subsequently cyclized to form fused coumarin-4-heterocycles. niscpr.res.in Similarly, the reaction of ethyl 2-(bromomethyl)quinoline-3-carboxylate with ethyl 2-hydroxyacetate leads to the formation of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate through a two-step process involving a Williamson-type reaction followed by a Dieckmann condensation. researchgate.net This highlights the utility of the bromomethyl group in building pyranoquinoline structures.

Intramolecular Friedel-Crafts acylation is another powerful method for creating fused quinoline systems. For example, 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid derivatives can undergo intramolecular cyclization when treated with reagents like polyphosphoric acid (PPA) or Eaton's reagent to yield tetracyclic-fused quinoline systems, specifically 12-phenylbenzo researchgate.nettandfonline.comoxepino[3,4-b]quinolin-13(6H)-one derivatives. researchgate.net

Furthermore, the versatility of this compound extends to the synthesis of other complex heterocyclic structures. It can serve as a starting material for producing fused heterocycles containing pyran, thiophene, and furan (B31954) rings. niscpr.res.in The reaction of N-allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with bromine results in the formation of a five-membered oxazole (B20620) ring, yielding 2-bromomethyl-4-carboxy-5-methyl-1,2-dihydrooxazolo[3,2-a]quinolinium bromide. researchgate.net Additionally, quinoline derivatives fused with a thiazine (B8601807) heterocycle, which have shown biological activity, can be synthesized through annulation reactions of 8-quinolinesulfenyl halides with alkenes. nih.gov

The following table summarizes examples of fused heterocycles synthesized from this compound derivatives.

| Starting Material | Reagents/Conditions | Fused Heterocycle Product |

| 7-Carbonylamino/7-carbethoxyamino-4-(bromomethyl)coumarins | Alcoholic potassium carbonate, reflux | Fused coumarin-4-heterocycles niscpr.res.in |

| Ethyl 2-(bromomethyl)quinoline-3-carboxylate | Ethyl 2-hydroxyacetate, then sodium ethoxide | Ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate researchgate.net |

| 2-(Phenoxymethyl)-4-phenylquinoline-3-carboxylic acid derivatives | Polyphosphoric acid (PPA) or Eaton's reagent | 12-Phenylbenzo researchgate.nettandfonline.comoxepino[3,4-b]quinolin-13(6H)-one derivatives researchgate.net |

| N-Allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Bromine in glacial acetic acid | 2-Bromomethyl-4-carboxy-5-methyl-1,2-dihydrooxazolo[3,2-a]quinolinium bromide researchgate.net |

Mechanistic Studies of this compound Reactivity

Computational Chemistry and DFT Studies on Transition States and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms, transition states, and selectivity of reactions involving this compound and its derivatives. pitt.edu These theoretical studies provide valuable insights into the electronic structure and energetics of reactants, intermediates, and transition states, which are often difficult to probe experimentally.

DFT calculations have been employed to study the regioselectivity of functionalizations on the quinoline ring. For instance, in the magnesiation of dibromoquinolines, DFT can help rationalize the observed selectivity by analyzing the stability of the resulting Grignard reagent intermediates. acs.org The choice of the Grignard reagent, such as the sterically demanding MesMgBr·LiCl, can lead to complete regioselectivity, a phenomenon that can be explained by computational models. acs.org

Time-dependent DFT (TD-DFT) is particularly useful for investigating excited-state processes, such as photoenzymatic reactions. illinois.edunih.gov For example, in the hydroalkylation of 4-bromomethyl pyridines (4-BMPs), aza-benzylic radicals are generated upon visible light excitation. illinois.edu TD-DFT calculations can be used to model the charge-transfer complex and the subsequent dehalogenation step, helping to understand the catalytic mechanism and the structures of reaction intermediates. illinois.edu

Furthermore, DFT studies can predict the reactivity of different sites within a molecule. By calculating reactivity descriptors such as the dual descriptor and Fukui functions, researchers can identify the most probable sites for nucleophilic and electrophilic attack. sapub.org For a series of 2-(quinoline-4-yloxy)acetamide derivatives, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been used to determine that specific carbon atoms are the most electrophilic or nucleophilic sites, thus guiding synthetic strategies. sapub.org

The following table provides examples of how computational methods are applied to study the reactivity of quinoline derivatives.

| Computational Method | Application | Key Findings |

| DFT | Regioselective magnesiation of dibromoquinolines | Explains the observed regioselectivity based on the stability of Grignard intermediates and steric effects of the reagents. acs.org |

| TD-DFT | Photoenzymatic hydroalkylation of 4-bromomethyl pyridines | Models the charge-transfer complex and dehalogenation to elucidate the catalytic mechanism and intermediate structures. illinois.edu |

| DFT (B3LYP/6-31+G(d,p)) | Reactivity of 2-(quinoline-4-yloxy)acetamide derivatives | Identifies the most electrophilic and nucleophilic sites by calculating reactivity descriptors. sapub.org |

Influence of Steric and Electronic Effects on Reactivity

The reactivity of this compound and its derivatives is significantly influenced by both steric and electronic factors. These effects dictate the regioselectivity and rate of chemical transformations.

Steric Effects:

Steric hindrance plays a crucial role in determining the outcome of reactions involving the quinoline nucleus. acs.org In the synthesis of quinoline derivatives from arylmethyl azides, steric hindrance from a bulky substituent like a 2-naphthyl group can affect the annulation step, leading to lower yields of the desired product. acs.org Similarly, in the regioselective magnesiation of polybromoquinolines, the use of a sterically hindered Grignard reagent like MesMgBr·LiCl can direct the metalation to a specific position, overcoming the inherent electronic preferences of the substrate. acs.org

Substituents at positions adjacent to the reacting center can also exert significant steric influence. For example, in enzyme-catalyzed reactions, substrates with substituents in the ortho-position to the bromomethyl group may experience steric hindrance, which can lead to the formation of side products and reduce the yield of the desired chiral product. illinois.edu

Electronic Effects:

The electronic nature of substituents on the quinoline ring profoundly impacts its reactivity. Electron-withdrawing groups and electron-donating groups can alter the electron density at different positions, thereby influencing the susceptibility of the molecule to nucleophilic or electrophilic attack.

In the synthesis of 3-bromoquinoline derivatives, the presence of electron-withdrawing groups on the arylmethyl azide (B81097) substrate can dramatically decrease the product yield. acs.org This is attributed to the reduced nucleophilicity of the electron-deficient aniline (B41778) species, which hinders its ability to cyclize onto the vinyl carbocation intermediate. acs.org Conversely, electron-donating groups can enhance the reactivity in certain transformations.

The interplay between steric and electronic effects is often complex. In the case of the regioselective deprotonation of substituted quinolines, both the electronic directing effects of substituents and the steric hindrance around potential reaction sites must be considered to predict the outcome accurately. acs.org For instance, a second regioselective deprotonation on a functionalized quinoline can be achieved at the C8 position due to coordination with the nitrogen atom, a process influenced by both the electronic landscape of the ring and the steric accessibility of the C-H bond. acs.org

The following table summarizes the influence of steric and electronic effects on the reactivity of quinoline derivatives.

| Effect | Example Reaction | Observation |

| Steric Hindrance | Synthesis of quinolines from 2-naphthylmethyl azide | Low yield due to steric hindrance in the annulation step. acs.org |

| Steric Hindrance | Magnesiation of polybromoquinolines | A sterically demanding Grignard reagent (MesMgBr·LiCl) enforces regioselectivity. acs.org |

| Electronic Effects | Synthesis of 3-bromoquinolines with electron-withdrawing groups | Dramatically reduced yields due to decreased nucleophilicity of the aniline intermediate. acs.org |

| Combined Effects | Regioselective deprotonation of functionalized quinolines | The outcome is determined by a combination of substituent electronic effects and steric accessibility of C-H bonds. acs.org |

Derivatives of 4 Bromomethyl Quinoline and Their Synthetic Applications

Synthesis of Advanced Heterocyclic Systems

The reactivity of the bromomethyl group in 4-(bromomethyl)quinoline has been exploited for the construction of various fused heterocyclic systems, including imidazoquinolines, pyranoquinolines, dihydrofuroquinolines, and oxazoloquinolinium salts. These annulated quinoline (B57606) derivatives are of significant interest due to their diverse pharmacological properties.

The synthesis of imidazo[1,2-a]quinolines can be envisioned starting from this compound through a multi-step sequence. A plausible route involves the initial conversion of this compound to a 2-amino-4-substituted quinoline derivative. This intermediate can then undergo reaction with an allyl halide to introduce the necessary fragment for a subsequent intramolecular cyclization. For instance, an iodocyclization of the resulting 2-allylaminoquinoline derivative, promoted by iodine and a base, would lead to the formation of the fused imidazo[1,2-a]quinoline ring system. While direct synthesis from this compound is not extensively reported, this proposed pathway highlights its potential as a precursor.

Similarly, the synthesis of pyranoquinolines from this compound can be achieved through its reaction with suitable oxygen-containing nucleophiles or by constructing the pyran ring in a stepwise manner. One potential strategy involves the reaction of this compound with a compound containing an active methylene (B1212753) group flanked by two ester or other electron-withdrawing groups, in the presence of a base. The resulting product could then undergo intramolecular cyclization to form the pyran ring fused to the quinoline core. The specific substitution pattern on the pyranoquinoline would depend on the nature of the active methylene compound used.

Table 1: Proposed Synthesis of Imidazo[1,2-a]quinolines and Pyranoquinolines from this compound This table is based on established synthetic methodologies and proposes plausible routes.

| Target Heterocycle | Proposed Synthetic Steps | Key Intermediates | Potential Reagents |

|---|---|---|---|

| Imidazo[1,2-a]quinoline | 1. Conversion to 2-amino-4-methylquinoline. 2. N-allylation. 3. Intramolecular iodocyclization. | 2-Amino-4-methylquinoline, 2-Allylamino-4-methylquinoline | 1. NaN3, then reduction. 2. Allyl bromide, base. 3. I2, K2CO3 |

| Pyranoquinoline | 1. Reaction with an active methylene compound. 2. Intramolecular cyclization. | Diethyl 2-(quinolin-4-ylmethyl)malonate | 1. Diethyl malonate, NaH. 2. Acid or base catalysis. |

The synthesis of dihydrofuroquinolines from this compound can be approached through intramolecular cyclization strategies. A feasible method involves the conversion of this compound into a 4-(allyloxymethyl)quinoline derivative. This can be accomplished by reacting this compound with allyl alcohol in the presence of a base. The subsequent intramolecular cyclization of the 4-(allyloxymethyl)quinoline intermediate, potentially through an acid-catalyzed or metal-mediated process, would yield the dihydrofuro[3,2-c]quinoline ring system. The specific reaction conditions would be crucial in controlling the regioselectivity of the cyclization.

A direct application of a bromination-cyclization reaction on a quinoline precursor leads to the formation of oxazoloquinolinium salts. In a relevant study, the bromination of N-allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with molecular bromine in glacial acetic acid resulted in the formation of 2-bromomethyl-4-carboxy-5-methyl-1,2-dihydrooxazolo[3,2-a]quinolinium bromide. This reaction proceeds through an intramolecular cyclization where the nitrogen of the quinoline ring and the oxygen from the carboxylic acid group participate in the formation of the oxazole (B20620) ring. Although the starting material is not this compound itself, this synthesis demonstrates a key transformation where a bromomethyl group is incorporated during the formation of the oxazoloquinolinium salt.

Table 2: Synthesis of 2-Bromomethyl-4-carboxy-5-methyl-1,2-dihydrooxazolo[3,2-a]quinolinium bromide

| Starting Material | Reagent | Solvent | Product | Key Reaction Type |

|---|---|---|---|---|

| N-allyl-4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Br2 | Glacial Acetic Acid | 2-Bromomethyl-4-carboxy-5-methyl-1,2-dihydrooxazolo[3,2-a]quinolinium bromide | Bromination-Intramolecular Cyclization |

Construction of Biologically Active Scaffolds

This compound and its derivatives are valuable precursors for the synthesis of various biologically active molecules, including styrylquinoline derivatives and quinoline-4-carboxamide compounds, which have shown promise in medicinal chemistry.

Styrylquinoline derivatives are known for their potential antitumor activities. A notable example is the synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates, which has been achieved using a derivative of this compound. The synthesis commences with ethyl 2,4-dimethylquinoline-3-carboxylate, which undergoes radical bromination to yield ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate. jetir.org This bis(halomethyl)quinoline serves as a key intermediate. The subsequent one-pot reaction involves a successive Arbuzov reaction with triethyl phosphite (B83602) to form the corresponding phosphonate (B1237965) esters, followed by a Horner-Wadsworth-Emmons (HWE) reaction with various aromatic aldehydes. jetir.org This methodology allows for the efficient construction of a library of 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives with diverse substituents on the styryl moieties. jetir.org

Table 3: Synthesis of 2,4-bis((E)-styryl)quinoline-3-carboxylates

| Key Intermediate | Reaction Sequence | Reagents | Product Class |

|---|---|---|---|

| Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate | 1. Arbuzov reaction 2. Horner-Wadsworth-Emmons olefination | 1. P(OEt)3 2. Aromatic aldehyde, NaOMe, DMF | 2,4-bis((E)-styryl)quinoline-3-carboxylates |

Quinoline-4-carboxamide derivatives represent another class of biologically important molecules. A straightforward synthetic route to these compounds from this compound involves a two-step process. The first step is the oxidation of the bromomethyl group to a carboxylic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or nitric acid, to yield quinoline-4-carboxylic acid. The subsequent step is the amidation of the carboxylic acid. This is typically carried out by activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with a desired amine. Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). This versatile approach allows for the synthesis of a wide range of quinoline-4-carboxamide derivatives with various substituents on the amide nitrogen.

Table 4: Proposed Synthesis of Quinoline-4-carboxamide Compounds from this compound

| Reaction Step | Description | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| Oxidation | Conversion of the bromomethyl group to a carboxylic acid. | KMnO4 or HNO3 | Quinoline-4-carboxylic acid |

| Amidation | Coupling of the carboxylic acid with an amine. | SOCl2 then R-NH2; or EDC, HOBt, R-NH2 | Quinoline-4-carboxamide |

Quinoline-Based Anti-Infective Agents

The quinoline nucleus is a foundational scaffold in the development of a wide array of anti-infective agents due to its ability to intercalate with DNA and inhibit key bacterial enzymes. The functionalization of the quinoline ring system, often facilitated by reactive intermediates such as this compound, has led to the synthesis of potent antibacterial and antifungal compounds. The bromomethyl group at the 4-position serves as a versatile handle for introducing various pharmacophores through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships and the optimization of antimicrobial potency.

Research into novel quinoline derivatives has yielded compounds with broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of new quinoline derivatives were synthesized and evaluated for their efficacy against a panel of pathogenic bacteria, with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against strains like Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.govnih.gov In some cases, the introduction of specific moieties to the quinoline core via intermediates has resulted in hybrid molecules with enhanced, dual-target activity. One such quinolone-coupled hybrid demonstrated significant potency against most tested Gram-positive and Gram-negative strains, with MIC values ranging from 0.125 to 8 µg/mL. nih.gov

The versatility of the quinoline scaffold is further highlighted by the development of derivatives with activity against multi-drug resistant (MDR) bacteria. For example, certain quinoline-based compounds have shown significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. researchgate.net One derivative, incorporating an indole (B1671886) moiety, displayed excellent bactericidal activity with MIC values of 20 µg/mL against MRSA and 10 µg/mL against Pseudomonas aeruginosa. researchgate.net The strategic modification of the quinoline structure continues to be a promising avenue for the discovery of new anti-infective agents to combat the growing challenge of antimicrobial resistance.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Quinoline Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Quinolone Coupled Hybrid 5d | Various G+ and G- strains | 0.125 - 8 |

| Derivative with Indole Moiety | Staphylococcus aureus MRSA | 20 |

| Derivative with Indole Moiety | Pseudomonas aeruginosa | 10 |

| Novel Quinoline Derivatives | Bacillus cereus | 3.12 - 50 |

| Novel Quinoline Derivatives | Staphylococcus aureus | 3.12 - 50 |

| Novel Quinoline Derivatives | Pseudomonas aeruginosa | 3.12 - 50 |

| Novel Quinoline Derivatives | Escherichia coli | 3.12 - 50 |

Data sourced from multiple studies and represents a range of activities for different derivatives. nih.govnih.govresearchgate.net

Application in Material Science Research

The unique photophysical properties of the quinoline ring system, characterized by its rigid, planar, and electron-deficient nature, have made it an attractive building block in material science. The incorporation of quinoline moieties into larger molecular architectures can impart desirable optical and electronic functionalities. This compound, with its reactive bromomethyl group, is a valuable synthetic intermediate that allows for the covalent attachment of the quinoline chromophore to other molecules or polymer backbones, facilitating the development of novel functional materials.

Development of New Materials with Specific Properties

Nonlinear Optical (NLO) Materials: Quinoline derivatives have been explored for their potential in second-order nonlinear optics, which have applications in optical data storage, signal processing, and telecommunications. jhuapl.edursc.org The design of NLO materials often involves creating push-pull systems where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. The electron-withdrawing nature of the quinoline ring makes it an effective component in such chromophores. By synthesizing polymers containing these quinoline-based chromophores, materials with significant second harmonic generation (SHG) and electro-optic (EO) coefficients can be produced. For example, a polymethylmethacrylate (PMMA) copolymer incorporating a quinoline chromophore exhibited a d₃₃ value of 27 pm/V and an r₃₃ value of 6.8 pm/V. researchgate.netsemanticscholar.org The reactive nature of this compound makes it a suitable precursor for integrating the quinoline unit into such polymeric systems.

Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of quinoline derivatives have led to their widespread investigation for use in OLEDs. mdpi.comresearchgate.netossila.com Quinoline-based materials can function as emitters, charge transporters, or host materials within the OLED device structure. ossila.com For instance, a blue-emitting OLED was fabricated using a quinoline-based material as the electron transporting and emitting layer, which showed a bright blue emission with a peak wavelength of 425 nm and a low turn-on voltage of 2.8 V. uconn.eduresearchgate.net The ability to functionalize the quinoline core allows for the tuning of the emission color and the optimization of charge transport properties. The covalent attachment of the quinoline moiety to a polymer backbone or other molecular components, a process for which this compound is well-suited, is a key strategy in the design of new materials for high-performance OLEDs.

Fluorescent Sensors: The fluorescence of the quinoline ring is often sensitive to its local environment, a property that has been exploited in the development of fluorescent chemosensors for the detection of metal ions and other analytes. nih.govmdpi.com The design of these sensors typically involves linking the quinoline fluorophore to a specific recognition unit (receptor). Upon binding of the analyte to the receptor, a change in the fluorescence properties of the quinoline moiety, such as quenching or enhancement, is observed. For example, quinoline-based fluorescent sensors have been successfully designed for the selective and sensitive detection of Fe³⁺ and Zn²⁺ ions. nih.govresearchgate.netsemanticscholar.orgresearchgate.net The synthesis of these sensors often requires a reactive handle on the quinoline ring to attach the receptor unit, highlighting the synthetic utility of compounds like this compound.

Table 2: Properties of Selected Quinoline-Based Materials

| Material Type | Application | Key Property | Reported Value |

|---|---|---|---|

| PMMA Copolymer | Nonlinear Optics | SHG Coefficient (d₃₃) | 27 pm/V |

| PMMA Copolymer | Nonlinear Optics | Electro-Optic Coefficient (r₃₃) | 6.8 pm/V |

| Quinoline-based Material | OLED | Emission Wavelength | 425 nm (Blue) |

| Quinoline-based Material | OLED | Turn-on Voltage | 2.8 V |

| Fluorescent Sensor | Ion Detection | Analyte | Fe³⁺, Zn²⁺ |

Data compiled from studies on various quinoline derivatives. researchgate.netsemanticscholar.orguconn.eduresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.net

Advanced Characterization and Analytical Methodologies for 4 Bromomethyl Quinoline

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 4-(Bromomethyl)quinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide unique insights into the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring system and the bromomethyl group. The aromatic protons of the quinoline ring typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. researchgate.net Due to the fused ring structure, these protons will display complex splitting patterns (doublets, triplets, and multiplets) arising from spin-spin coupling with neighboring protons. The two protons of the bromomethyl (-CH₂Br) group are expected to resonate as a singlet further upfield, typically in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom and the quinoline ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The quinoline ring system will show a series of signals in the aromatic region (approximately δ 120-150 ppm). researchgate.net The carbon of the bromomethyl group is expected to appear at a much higher field, typically in the range of δ 30-40 ppm. The exact chemical shifts are influenced by the electron-withdrawing effect of the bromine atom.

Expected ¹H NMR Data for this compound:

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

| -CH₂Br | 4.5 - 5.0 | Singlet |

| Quinoline-H | 7.0 - 9.0 | Multiplets, Doublets, Triplets |

Expected ¹³C NMR Data for this compound:

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| -CH₂Br | 30 - 40 |

| Quinoline-C | 120 - 150 |

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is a vital technique for determining the molecular weight and confirming the elemental composition of this compound. The nominal molecular weight of this compound (C₁₀H₈BrN) is approximately 222.08 g/mol . sigmaaldrich.com

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2⁺).

The fragmentation pattern of this compound under electron ionization (EI) would likely involve the cleavage of the C-Br bond, which is the weakest bond in the molecule. This would lead to the formation of a stable quinolin-4-ylmethyl cation ([M-Br]⁺) as a prominent fragment ion. Further fragmentation of the quinoline ring system can also occur, leading to characteristic daughter ions. sigmaaldrich.comrsc.org

Expected Mass Spectrometry Data for this compound:

| Ion | m/z (Predicted) | Comments |

| [C₁₀H₈⁷⁹BrN]⁺ | ~222 | Molecular ion |

| [C₁₀H₈⁸¹BrN]⁺ | ~224 | Isotopic molecular ion |

| [C₁₀H₈N]⁺ | ~142 | Loss of Br |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display absorption bands corresponding to the vibrations of the quinoline ring and the bromomethyl group.

Key expected absorptions include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aromatic C=C and C=N stretching: These vibrations from the quinoline ring will appear in the 1400-1600 cm⁻¹ region. mdpi.com

C-H bending (out-of-plane): These bands, which are characteristic of the substitution pattern on the aromatic ring, are expected in the 700-900 cm⁻¹ region.

C-Br stretching: The carbon-bromine stretching vibration is typically found in the lower frequency region of the spectrum, usually between 500 and 700 cm⁻¹. researchgate.net

Expected IR Absorption Bands for this compound:

| Functional Group | Wavenumber (cm⁻¹) (Predicted) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C/C=N Stretch | 1400 - 1600 |

| C-H Bending (out-of-plane) | 700 - 900 |

| C-Br Stretch | 500 - 700 |

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) and UPLC-MS Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A reversed-phase HPLC method is commonly employed for the analysis of quinoline derivatives. researchgate.netmdpi.com

A typical HPLC system for this analysis would consist of:

Column: A C18 stationary phase is often suitable. nacalai.com

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netsielc.com

Detection: A UV detector is commonly used, as the quinoline ring system has a strong chromophore that absorbs UV light, typically in the range of 220-350 nm.

Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (UPLC-MS) offers higher resolution, faster analysis times, and the added benefit of mass detection for peak identification and confirmation. nih.gov This technique is particularly useful for identifying and quantifying impurities, even at very low levels. The mass spectrometer can be operated in various modes, such as full scan or selected ion monitoring (SIM), to enhance sensitivity and selectivity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions. For reactions involving this compound, TLC can be used to track the consumption of starting materials and the formation of products.

A typical TLC setup would involve:

Stationary Phase: Silica gel plates are commonly used for compounds of moderate polarity like this compound.

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ratio of the solvents is adjusted to achieve good separation of the spots on the TLC plate. For nitrogen-containing compounds, the addition of a small amount of a basic modifier like triethylamine (B128534) may be necessary to reduce tailing of the spots.

Visualization: The spots on the TLC plate can be visualized under UV light, as the quinoline ring is UV-active. Alternatively, staining with a developing agent such as iodine can be used.

By comparing the retention factor (Rf) values of the spots corresponding to the starting materials, reaction mixture, and expected product, the progress of the reaction can be effectively monitored.

Crystallographic Analysis of this compound Derivatives

The determination of the crystal structure of this compound and its derivatives through single-crystal X-ray diffraction provides invaluable insights into their molecular conformation, intermolecular interactions, and packing in the solid state. The presence of the heavy bromine atom can be advantageous for solving the phase problem inherent in crystallography, yet it also introduces specific challenges in the refinement process.

Challenges in Crystallographic Refinement and Resolution Strategies

The path from a well-diffracting crystal to a high-resolution, accurately refined structure is not always straightforward. The crystallographic analysis of this compound derivatives can be complicated by several factors, including crystal quality, disorder, and twinning.

Disorder: A significant challenge in the crystallographic refinement of brominated organic compounds is the potential for disorder, where a molecule or a part of it occupies more than one position in the crystal lattice. The bromomethyl group (-CH2Br) in this compound derivatives is particularly susceptible to conformational disorder due to the relatively low rotational barrier around the C-C single bond connecting it to the quinoline ring. This can result in smeared or poorly resolved electron density for the bromomethyl fragment, making it difficult to accurately model the atomic positions and thermal parameters.

Resolution Strategies for Disorder:

Low-Temperature Data Collection: Collecting diffraction data at cryogenic temperatures (e.g., 100 K) is a primary strategy to mitigate disorder. The reduced thermal energy can "freeze out" dynamic disorder, leading to a single, well-defined conformation and sharper electron density.

Multi-component Refinement: In cases of static disorder, where molecules adopt a limited number of distinct orientations, the structure can be refined with the disordered group modeled in multiple positions, each with a refined occupancy factor that sums to unity.

Constrained and Restrained Refinement: Geometric constraints or restraints can be applied during refinement to maintain sensible bond lengths, angles, and planarity, particularly for the disordered fragments. This helps to produce a chemically reasonable model even when the electron density is not perfectly resolved.

Twinning: Crystal twinning is another common issue where two or more crystalline domains are intergrown in a specific, symmetrical orientation. wikipedia.orgtulane.edu This results in an overlapping of diffraction patterns from the different domains, which can complicate data processing and structure solution. ox.ac.uk Recognizing twinning can be challenging, but it may be suspected if the crystal exhibits unusual morphology, if indexing the diffraction pattern is difficult, or if the structure solution and refinement stall at a high R-factor. ox.ac.uk

Resolution Strategies for Twinning:

Specialized Software: Modern crystallographic software packages are equipped with algorithms to detect and handle twinned data. These programs can deconvolve the overlapping reflections and allow for the refinement of the twin law and the fractional contribution of each twin component. colab.ws

Careful Crystal Selection: Meticulous examination of crystals under a polarizing microscope before data collection can sometimes help in identifying and avoiding twinned specimens.

Recrystallization: If twinning is persistent, optimizing the crystallization conditions (e.g., solvent, temperature, cooling rate) may yield single, untwinned crystals suitable for analysis.

Electron Density Map Interpretation: The presence of the heavy bromine atom in this compound derivatives significantly impacts the electron density map. proteopedia.org While it aids in phasing, it can also produce series termination errors, leading to ripples in the electron density around the heavy atom, which can obscure the positions of lighter atoms. Careful analysis of both 2Fo-Fc and Fo-Fc difference maps is crucial to correctly place all atoms and to identify regions of disorder or unmodeled electron density. proteopedia.org

| Challenge | Description | Resolution Strategies |

| Disorder of Bromomethyl Group | The -CH2Br group can adopt multiple conformations due to rotation around the C-C bond, leading to smeared electron density. | - Low-temperature data collection- Multi-component refinement with partial occupancies- Application of geometric restraints |

| Twinning | Intergrowth of two or more crystal domains with a specific orientation, causing overlapping diffraction patterns. | - Use of specialized software for twin refinement (e.g., SHELXL)- Careful screening of crystals- Optimization of crystallization conditions |

| Heavy Atom Effects | The high electron density of bromine can dominate the diffraction pattern, making it difficult to accurately refine lighter atoms and causing artifacts in the electron density map. | - Careful analysis of difference electron density maps (Fo-Fc)- Use of appropriate weighting schemes during refinement- Collection of high-quality, high-resolution data |

| Residual Electron Density | Unexplained peaks in the difference electron density map, indicating inaccuracies in the structural model. | - Modeling of disordered solvent molecules- Checking for incorrect atom assignments- Considering the possibility of twinning or other crystal pathologies |

Table 1. Common Crystallographic Challenges and Resolution Strategies for this compound Derivatives.

Medicinal Chemistry and Biological Evaluation of 4 Bromomethyl Quinoline Derivatives

Antimalarial Activity

The global challenge of malaria, exacerbated by the emergence of drug-resistant parasite strains, necessitates the development of novel therapeutic agents. Derivatives of 4-(bromomethyl)quinoline have shown promise in this area, exhibiting activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Several studies have demonstrated the in vitro efficacy of quinoline (B57606) derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. For instance, a series of 4-aminoquinoline-pyrimidine hybrids showed potent antimalarial activity, with most compounds displaying IC₅₀ values below 1 µM for both CQS and CQR strains. nih.gov Similarly, certain 4-aminoquinoline (B48711) derivatives with shortened side chains have been found to retain their activity against CQR isolates of P. falciparum. Some analogs of chloroquine (B1663885) were more effective against CQR strains than chloroquine itself. researchgate.net Furthermore, novel pyrrolizidinylmethyl derivatives of 4-amino-7-chloroquinoline have shown excellent in vitro activity against drug-resistant P. falciparum parasites. mdpi.com

Some 8-aminoquinolines, such as primaquine (B1584692) and pamaquine, have demonstrated greater potency against CQR strains than CQS strains. nih.gov The mutations responsible for chloroquine resistance appear to increase the parasite's susceptibility to this class of drugs. nih.gov Conversely, the primary metabolite of chloroquine, (bis)desethylchloroquine, is significantly less potent against CQR strains compared to its parent compound. nih.gov

The table below summarizes the in vitro antimalarial activity of selected quinoline derivatives.

Table 1: In Vitro Antimalarial Activity of Selected Quinoline Derivatives

| Compound/Derivative | P. falciparum Strain(s) | Key Findings |

| 4-Aminoquinoline-pyrimidine hybrids | Chloroquine-sensitive and -resistant | Most compounds exhibited IC₅₀ values below 1 µM. nih.gov |

| 4-Aminoquinolines with shortened side chains | Chloroquine-resistant | Retained activity against resistant strains. researchgate.net |

| Pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline | Drug-resistant | Excellent in vitro activity. mdpi.com |

| Primaquine and Pamaquine (8-aminoquinolines) | Chloroquine-resistant | More potent against resistant strains. nih.gov |

| (Bis)desethylchloroquine | Chloroquine-resistant | ~10-fold less potent than chloroquine. nih.gov |

| Styrylquinoline UCF501 | Chloroquine-resistant | Potent inhibitory activity. nih.gov |

IC₅₀: Half maximal inhibitory concentration

The primary mechanism of action for many quinoline-based antimalarials involves the disruption of heme detoxification in the malaria parasite. During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. nih.govjohnshopkins.edu Quinoline derivatives are believed to interfere with this process.

One proposed mechanism is that these compounds cap the growing hemozoin crystals, preventing further deposition of heme molecules. nih.gov This leads to an accumulation of toxic free heme within the parasite. nih.govresearchgate.net Studies using a bromo analog of chloroquine have shown that the drug accumulates at high concentrations in the parasite's digestive vacuole and binds to the surface of hemozoin crystals, hindering their growth. nih.gov Another related mechanism suggests that quinoline drugs form complexes with free heme, which may then interfere with other cellular processes or contribute to oxidative stress. researchgate.netnih.gov

While heme binding is a well-established target for quinoline antimalarials, research into other potential mechanisms is ongoing. For example, elongation factor 2 (EF2), an essential protein in protein synthesis, has been identified as a target for some antifungal agents. nih.gov Although direct inhibition of Plasmodium EF2 by this compound derivatives is not extensively documented, the conservation of this protein across eukaryotes makes it a plausible area for future investigation.

Structure-activity relationship (SAR) studies are crucial for optimizing the antimalarial activity of quinoline derivatives. These studies have revealed several key structural features that influence potency and selectivity.

For 4-aminoquinolines, the nature of the side chain at the C-4 position is critical. A dialkylaminoalkyl side chain with two to five carbon atoms between the nitrogen atoms is often optimal for activity. pharmacy180.com The presence of a tertiary amine in this side chain is also important. pharmacy180.com Modifications to this side chain can impact both efficacy and toxicity. For instance, introducing a hydroxyl group on one of the ethyl groups of the tertiary amine can reduce toxicity. pharmacy180.com

The quinoline nucleus itself is also a key determinant of activity. The presence of a 7-chloro group is generally considered optimal for antimalarial potency. pharmacy180.com In contrast, the addition of a methyl group at the C-3 position can reduce activity, while a methyl group at the C-8 position may abolish it altogether. pharmacy180.com

The development of "reversed chloroquine" molecules, which consist of a chloroquine-like moiety linked to a resistance reversal agent-like moiety, represents another strategy to overcome drug resistance. researchgate.net Additionally, bisquinoline compounds, where two quinoline rings are linked together, have shown potent antimalarial activity. scilit.commanchester.ac.uk

Anticancer Potential and Anti-proliferative Effects

In addition to their antimalarial properties, quinoline derivatives have garnered significant interest for their potential as anticancer agents. Various derivatives have demonstrated the ability to inhibit the growth of cancer cells in vitro.

Numerous studies have reported the in vitro antiproliferative activity of quinoline derivatives against a range of cancer cell lines. arabjchem.org For example, certain 2,4-disubstituted quinoline compounds have been shown to possess cytotoxic activity. arabjchem.org The incorporation of an amido group into the quinoline structure has been suggested to enhance cytotoxic effects. arabjchem.org

The mechanisms underlying the anticancer effects of these compounds are diverse and can include the induction of cell cycle arrest and apoptosis (programmed cell death). arabjchem.org Some quinoline derivatives have been found to inhibit tubulin polymerization, a critical process in cell division. rsc.org

The anticancer activity of this compound derivatives and related compounds has been evaluated against several specific human cancer cell lines.

A549 (Human Lung Carcinoma): Novel poly-functionalized dihydropyridine (B1217469) quinoline derivatives have been synthesized and assessed for their biological potential using lung cancer cell lines. researchgate.netdut.ac.za The anticancer effects of some quinoline compounds in A549 cells are thought to be mediated through the downregulation of specific genes, such as Lumican. mdpi.com Certain quinoxaline (B1680401) derivatives have also been shown to induce cell death in A549 cells. nih.gov